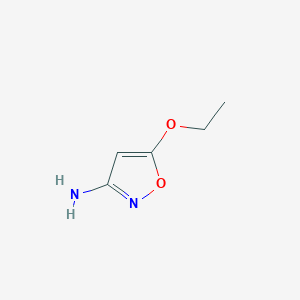

3-Amino-5-ethoxyisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-5-ethoxyisoxazole is a chemical compound with the molecular formula C5H8N2O2 . It has a molecular weight of 128.13 g/mol . This compound is part of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of 3-Amino-5-ethoxyisoxazole can be represented by the InChI code: 1S/C5H8N2O2/c1-2-8-5-3-4 (6)7-9-5/h3H,2H2,1H3, (H2,6,7) . The compound’s canonical SMILES representation is: CCOC1=CC (=NO1)N .

Chemical Reactions Analysis

The chemical properties of isoxazoles, including 3-Amino-5-ethoxyisoxazole, in reactions involving pyruvic acid derivatives have been reported . It was found that in the heterocyclizations, only the NH2-substituent of isoxazoles interacts with pyruvic acid derivative .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-5-ethoxyisoxazole include a molecular weight of 128.13 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 2 .

Scientific Research Applications

Application 1: Environmental Science and Pollution Research

- Scientific Field : Environmental Science and Pollution Research .

- Summary of the Application : 3-Amino-5-methylisoxazole, a compound similar to 3-Amino-5-ethoxyisoxazole, has been studied as a by-product resulting from the biological breakdown of some pharmaceuticals . It is considered a recalcitrant compound, meaning it is resistant to environmental degradation .

- Methods of Application : The study applied a solar photo-Fenton process assisted by ferrioxalate complexes (SPFF) and a classical solar photo-Fenton process (SPF) to assess the removal of 3-amino-5-methylisoxazole . The oxidation ability of SPFF was evaluated at different iron/oxalate molar ratios and pH values .

- Results or Outcomes : At near neutral pH, an iron/oxalate molar ratio of 1:9 led to the removal of 72% of AMI after 90 min of SPFF. At pH 3.5, an iron/oxalate molar ratio of 1:3 was enough to achieve complete AMI degradation (below the detection limit) after 30 min of reaction .

Application 2: Heterocyclizations Involving Pyruvic Acid Derivatives

- Scientific Field : Organic Chemistry .

- Summary of the Application : 3-Amino-5-methylisoxazole, a compound similar to 3-Amino-5-ethoxyisoxazole, has been used in multi-component condensations with aromatic aldehyde and pyruvic acid .

- Methods of Application : The starting amine was treated with pyruvic acid derivatives, which led to suitable synthetic procedures for selective synthesis of furanones and pyrrolones .

- Results or Outcomes : The multi-component condensation of 3-amino-5-methylisoxazole, aromatic aldehyde, and pyruvic acid was not effective .

Application 3: Metal-Free Synthetic Routes to Isoxazoles

- Scientific Field : Organic Chemistry .

- Summary of the Application : Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

- Methods of Application : This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

- Results or Outcomes : The review provides an overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Application 4: Heterocyclizations Involving Pyruvic Acids

- Scientific Field : Organic Chemistry .

- Summary of the Application : The interest in the 3-amino-5-methylisoxazole as a reactant for condensations involving pyruvic acids and carbonyl compounds is connected with a variety of target compounds that have been obtained in similar experiments .

- Methods of Application : The formation of several types of azoloazines, furanones, and pyrrolones has been described .

- Results or Outcomes : The multi-component condensation of 3-amino-5-methylisoxazole, aromatic aldehyde, and pyruvic acid was not effective while the treatment of the starting amine with pyruvic acid derivatives led to suitable synthetic procedures for selective synthesis of furanones and pyrrolones .

Application 5: Metal-Free Synthetic Routes to Isoxazoles

- Scientific Field : Organic Chemistry .

- Summary of the Application : Isoxazole, a five-membered heterocyclic pharmacophore is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

- Methods of Application : This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

- Results or Outcomes : The review provides an overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Application 6: Heterocyclizations Involving Pyruvic Acids

- Scientific Field : Organic Chemistry .

- Summary of the Application : The interest in the 3-amino-5-methylisoxazole as a reactant for condensations involving pyruvic acids and carbonyl compounds is connected with a variety of target compounds that have been obtained in similar experiments .

- Methods of Application : The formation of several types of azoloazines, furanones, and pyrrolones has been described .

- Results or Outcomes : The multi-component condensation of 3-amino-5-methylisoxazole, aromatic aldehyde, and pyruvic acid was not effective while the treatment of the starting amine with pyruvic acid derivatives led to suitable synthetic procedures for selective synthesis of furanones and pyrrolones .

Future Directions

properties

IUPAC Name |

5-ethoxy-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-8-5-3-4(6)7-9-5/h3H,2H2,1H3,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHICMKLBYCHIIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614246 |

Source

|

| Record name | 5-Ethoxy-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-ethoxyisoxazole | |

CAS RN |

32326-26-4 |

Source

|

| Record name | 5-Ethoxy-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)